molecular formula C12H11N5O2S B2520304 N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1396875-59-4

N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2520304
CAS RN: 1396875-59-4
M. Wt: 289.31
InChI Key: YFESJLGWLCAGCX-UHFFFAOYSA-N
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Description

The compound "N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide" is a heterocyclic compound that appears to be related to the field of organic chemistry involving pyrazole and pyridazine derivatives. These compounds are of interest due to their potential biological activities, which may include antibacterial, antifungal, and anticancer properties. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides is achieved through hydrolytic cleavage or condensation reactions, followed by a reaction with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Another related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, is synthesized through a reaction between an amino benzothiazole derivative and pyrazine-2-carboxylic acid . These methods may provide a foundation for the synthesis of "N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide" by adapting the core structure and functional groups involved.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The structural characterization is essential for confirming the successful synthesis of the compound and for understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, which is used to form the pyrazolo[3,4-d]pyridazine structure . Additionally, the reaction between carboxylic acids and hydrazines or amines is a common method for constructing the core heterocyclic structure. These reactions are likely to be relevant for the synthesis of "N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide" and can be used to predict its reactivity and potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide" are not provided, the properties of related compounds can be inferred. These compounds typically exhibit solid-state properties and have specific melting points, solubility profiles, and stability characteristics that can be determined through experimental analysis. The biological activities, such as antibacterial, antifungal, and anticancer properties, are also crucial physical properties that are evaluated through bioassays .

Scientific Research Applications

Synthesis and Biological Activities

The scientific research on derivatives related to N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has primarily focused on their synthesis and evaluation of biological activities. One study detailed the synthesis of novel heterocyclic compounds with potential for dyeing polyester fibers. These compounds showed promising antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The research suggests that these compounds could be applied to sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).

Another area of focus has been the development of new synthetic methodologies for pyrazolo[4,3-c]pyridine-3-ols, demonstrating the versatility of these compounds in creating novel fused heterocycles (Karthikeyan et al., 2014). Similarly, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been reported, highlighting their cytotoxicity against cancer cells, indicating their potential in cancer research (Hassan et al., 2014).

Antimicrobial and Antiviral Applications

Research into the antimicrobial activities of pyrazole and pyridazine derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety has shown that these compounds exhibit promising activities against various microbial strains. This suggests their potential use in developing new antimicrobial agents (Gouda et al., 2010).

Additionally, the exploration of pyrazolopyridones for anti-HIV activity has resulted in the identification of compounds with moderate to potent activity against HIV strains, indicating the potential of these compounds in antiviral therapy (Savant et al., 2018).

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-11(14-9-4-7-20-12(9)19)8-2-3-10(16-15-8)17-6-1-5-13-17/h1-3,5-6,9H,4,7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFESJLGWLCAGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxotetrahydrothiophen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

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